molecular formula C7H10N2O2S B2389366 5-Amino-3-propyl-1,2-thiazole-4-carboxylic acid CAS No. 2137879-24-2

5-Amino-3-propyl-1,2-thiazole-4-carboxylic acid

Cat. No. B2389366
CAS RN: 2137879-24-2
M. Wt: 186.23
InChI Key: XHGOZUGWARZFPK-UHFFFAOYSA-N
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Description

Thiazole is a class of organic compounds with a five-membered C3NS ring. The thiazole ring is notable for its versatility, being a component of many important drugs and synthetic products .


Synthesis Analysis

Thiazoles can be synthesized using techniques such as the Hantzsch Thiazole Synthesis, where α-haloketones react with thioamides to form thiazoles . Another method is the Cook-Heilbron synthesis, where isonitriles react with α-haloketones .


Molecular Structure Analysis

The molecular structure of thiazoles involves a five-membered ring with alternating double and single bonds. This gives them aromatic properties, similar to benzene .


Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions, often serving as precursors to other useful compounds. For example, they can react with phosphorus pentasulfide to form 5-arylthiazoles .


Physical And Chemical Properties Analysis

Thiazoles are typically crystalline solids at room temperature. They are polar due to the presence of nitrogen and sulfur atoms in the ring, which also gives them good solubility in polar solvents .

Mechanism of Action

The mechanism of action of thiazole-containing compounds can vary widely depending on the specific compound. Some thiazole derivatives have been found to have antiviral, anti-inflammatory, and anticancer properties .

Safety and Hazards

Like all chemicals, handling thiazoles should be done with appropriate safety precautions. Although the toxicity can vary depending on the specific compound, some thiazole derivatives could be harmful if ingested or inhaled, and may cause skin and eye irritation .

Future Directions

Thiazoles and their derivatives continue to be an active area of research, particularly in the development of new pharmaceuticals. Their versatile chemical properties make them valuable scaffolds in medicinal chemistry .

properties

IUPAC Name

5-amino-3-propyl-1,2-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-2-3-4-5(7(10)11)6(8)12-9-4/h2-3,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGOZUGWARZFPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NSC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-propyl-1,2-thiazole-4-carboxylic acid

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